molecular formula C20H19N3O3S B3008996 (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-60-3

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B3008996
CAS No.: 868154-60-3
M. Wt: 381.45
InChI Key: DVUHINRIBUREBG-SDNWHVSQSA-N
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Description

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a potent and selective ATP-competitive inhibitor of the Janus Kinase 2 (JAK2) tyrosine kinase. Its primary research value lies in the investigation of JAK2-driven pathologies, particularly myeloproliferative neoplasms (MPNs) such as polycythemia vera, essential thrombocythemia, and primary myelofibrosis, where the constitutively active JAK2 V617F mutation is a key driver of disease pathogenesis. The compound's design, featuring a tetrahydrobenzo[b]thiophene core, enables high-affinity binding to the JAK2 kinase domain, effectively blocking the JAK-STAT signaling pathway . This inhibition suppresses the proliferation and survival of cells dependent on aberrant JAK2 activity. Consequently, this inhibitor serves as a critical pharmacological tool for dissecting JAK-STAT signaling in hematopoiesis, immune cell regulation, and cancer biology, providing a foundation for evaluating JAK2 as a therapeutic target in both hematologic malignancies and solid tumors.

Properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-pyridin-4-ylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-2-26-20(25)17-15-5-3-4-6-16(15)27-19(17)23-18(24)14(12-21)11-13-7-9-22-10-8-13/h7-11H,2-6H2,1H3,(H,23,24)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUHINRIBUREBG-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=NC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structural configuration that suggests potential for diverse biological activities. This article reviews the compound's biological activity based on available research findings, including its synthesis, mechanism of action, and potential applications in medicinal chemistry.

Structural Overview

The compound features a tetrahydrobenzo[b]thiophene core fused with a pyridine ring and a cyano group, along with an ethyl ester functional group. Its molecular formula is C20H19N3O3SC_{20}H_{19}N_{3}O_{3}S with a molecular weight of approximately 381.45 g/mol. The intricate structure indicates potential interactions with various biological macromolecules.

Synthesis Methods

Synthesis of this compound can be achieved through multiple methodologies, often involving the Knoevenagel condensation reaction between active methylene compounds and substituted phenyl groups. The choice of synthesis method can affect yield efficiency and purity .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro experiments have demonstrated that these compounds can reduce cell viability in specific cancer cell lines, suggesting potential as apoptosis-inducing agents .

Antioxidant Properties

Research has shown that derivatives of this compound possess notable antioxidant activity. For instance, one study evaluated several compounds for their ability to scavenge free radicals using methods such as DPPH and nitric oxide scavenging assays. The results indicated that certain derivatives exhibited superior antioxidant properties compared to standard compounds .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Compounds with similar structures have shown activity against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Understanding the mechanism of action for this compound requires further investigation. Preliminary data suggest that it may interact with specific enzymes and proteins within cells, potentially influencing biochemical pathways such as the NRF2 pathway which is involved in cellular defense mechanisms against oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
Compound APyridine ringAnticancer
Compound BThiophene coreAntimicrobial
Compound CCyano groupEnzyme inhibition
(E)-EthylTetrahydrobenzo[b]thiophene structureAntioxidant & Anticancer

The distinct combination of structural elements in this compound may lead to unique pharmacological profiles compared to other similar compounds.

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can reduce cell viability in various cancer cell lines, suggesting potential as apoptosis-inducing agents. For instance, compounds structurally related to (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising results in targeting specific cancer pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant activity using assays such as DPPH and nitric oxide scavenging methods. Results indicate that certain derivatives exhibit superior antioxidant properties compared to standard compounds, highlighting their potential in combating oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Similar compounds have demonstrated activity against gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, indicating potential for development as antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the applications of this compound in various contexts:

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives exhibited cytotoxic effects on breast cancer cell lines, indicating their potential as novel therapeutic agents .
  • Antioxidant Studies : Research has shown that certain derivatives can effectively scavenge free radicals, supporting their use in formulations aimed at reducing oxidative damage .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that these compounds could serve as effective agents against resistant bacterial strains .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

These analogs (e.g., 3a-3k in –6) share the thiophene-3-carboxylate backbone but differ in two key aspects:

  • Core structure : The title compound contains a tetrahydrobenzo[b]thiophene ring (partially saturated), whereas analogs like 3d and 3e feature a 4,5-dimethylthiophene ring (fully aromatic). The tetrahydrobenzo system increases steric bulk and may alter solubility .
  • Substituents: The pyridin-4-yl group in the title compound contrasts with phenyl derivatives (e.g., 4-hydroxyphenyl in 3d, 4-hydroxy-3-methoxyphenyl in 3e).

Table 1: Structural and Physical Data Comparison

Compound Core Structure Substituent (R) Melting Point (°C) Yield (%)
Title Compound Tetrahydrobenzo[b]thiophene Pyridin-4-yl Not reported Not reported
3d () 4,5-Dimethylthiophene 4-Hydroxyphenyl 298–300 90
3e () 4,5-Dimethylthiophene 4-Hydroxy-3-methoxyphenyl 215–216 88
3f () 4,5-Dimethylthiophene 4-Hydroxy-3,5-dimethoxyphenyl 245–246 80
4-Amino-N-(4-chlorophenyl)-2-(phenylamino)thiophene-3-carboxamide Derivatives

These compounds () replace the cyanoacrylamido group with a carboxamide and introduce a 4-chlorophenyl substituent. The absence of the cyano group reduces electron-withdrawing effects, while the chlorophenyl moiety may enhance lipophilicity. Such structural differences likely lead to divergent biological targets compared to the title compound .

Thienopyrimidin and Other Heterocyclic Analogs

Compounds like those in and incorporate fused heterocycles (e.g., thienopyrimidin, triazole-thione).

Q & A

Q. What are the standard synthetic routes for preparing (E)-ethyl 2-(2-cyano-3-(pyridin-4-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

Methodological Answer: The compound is synthesized via a two-step process :

Cyanoacetylation : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate reacts with 1-cyanoacetyl-3,5-dimethylpyrazole in refluxing toluene to form the cyanoacetamido intermediate .

Knoevenagel Condensation : The intermediate undergoes condensation with pyridine-4-carbaldehyde in the presence of piperidine and acetic acid to generate the acrylamido derivative. Reaction completion is monitored via TLC, with yields typically 72–94% after recrystallization .

Q. Key Optimization Parameters :

  • Solvent choice (toluene preferred for high yield).
  • Catalytic base (piperidine enhances reaction rate).
  • Reaction time (5–6 hours for complete conversion).

Q. How is structural characterization of this compound performed?

Methodological Answer: Characterization involves:

  • IR Spectroscopy : Confirms acrylamido C=O stretch (~1670 cm⁻¹) and cyano group (~2220 cm⁻¹) .
  • NMR Analysis :
    • ¹H NMR : Signals for pyridin-4-yl protons (δ 8.5–8.7 ppm), tetrahydrobenzo[b]thiophene protons (δ 1.5–2.8 ppm), and ester ethyl group (δ 1.2–4.3 ppm) .
    • ¹³C NMR : Resonances for carbonyl carbons (δ 165–170 ppm) and cyano carbon (δ 115–120 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (E-configuration) and crystal packing (e.g., disorder in the tetrahydrobenzo[b]thiophene ring observed in related structures) .

Q. What in vitro biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally similar derivatives exhibit:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀: 12–45 µM) in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema inhibition (40–60% at 50 mg/kg) in related tetrahydrobenzo[b]thiophene derivatives .
  • Anticancer Activity : Apoptosis induction in breast cancer cells (IC₅₀: 8–15 µM) via caspase-3 activation .

Q. Experimental Design Considerations :

  • Use positive controls (e.g., ascorbic acid for antioxidant assays).
  • Validate cytotoxicity with non-cancerous cell lines (e.g., HEK-293).

Advanced Research Questions

Q. How can computational methods (e.g., in silico studies) guide the optimization of this compound’s bioactivity?

Methodological Answer:

  • Molecular Docking : Predict binding to targets like NF-κB or COX-2 using AutoDock Vina. Pyridin-4-yl and acrylamido groups show strong hydrogen bonding with active sites .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with IC₅₀ values to prioritize synthetic targets .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., high logP ≈ 3.5 suggests blood-brain barrier penetration) .

Data Contradiction Resolution :
Discrepancies between predicted and experimental IC₅₀ values may arise from solvent effects or protein flexibility; validate with MD simulations .

Q. What strategies resolve crystallographic disorder in tetrahydrobenzo[b]thiophene derivatives?

Methodological Answer: Disorder in the tetrahydrobenzo[b]thiophene ring (observed in ) is addressed via:

Low-Temperature Crystallography (100 K): Reduces thermal motion, improving electron density maps.

Occupancy Refinement : Split the disordered atoms into two positions with refined occupancy ratios.

Restraints on Geometric Parameters : Apply SHELXL constraints to bond lengths/angles during refinement.

Example : In ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, disorder refinement yielded an R factor of 0.045 .

Q. How do reaction conditions influence the stereochemical outcome (E/Z selectivity) of the Knoevenagel condensation?

Methodological Answer: The E-isomer is favored due to:

  • Steric Effects : Bulky pyridin-4-yl group adopts a trans configuration relative to the cyano group.
  • Catalytic Acid : Acetic acid stabilizes the transition state via protonation of the carbonyl oxygen, enhancing selectivity .

Q. Experimental Validation :

  • HPLC with Chiral Columns : Confirms >95% E-isomer purity.
  • NOESY NMR : Absence of cross-peaks between pyridin-4-yl and thiophene protons confirms trans geometry .

Q. What analytical techniques identify degradation products under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Hydrolytic Degradation : Incubate in PBS (pH 7.4, 37°C). Major product: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (via ester hydrolysis) .
    • Oxidative Degradation : Treat with H₂O₂. Detect sulfoxide derivatives via LC-MS (m/z +16) .
  • Stability-Indicating HPLC : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to resolve degradation peaks .

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